molecular formula C8H9Cl3 B8763035 2-Chlorobuta-1,3-diene;2,3-dichlorobuta-1,3-diene CAS No. 25067-95-2

2-Chlorobuta-1,3-diene;2,3-dichlorobuta-1,3-diene

Cat. No. B8763035
M. Wt: 211.5 g/mol
InChI Key: NAQXXKYGYBHHJB-UHFFFAOYSA-N
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Patent
US05766762

Procedure details

In the same manner as for the 2,3-dichlorobutadiene homopolymer latex as disclosed in Example 1 except that 400 g of chloroprene monomer and 1600 g of 2,3-dichlorobutadiene monomer were used, a latex having a solid content of 33.8 wt %, was obtained (total amount of surfactant: 1.24 wt %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
1600 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([C:4]([Cl:6])=[CH2:5])=[CH2:3].C=CC(Cl)=C>>[CH2:5]=[CH:4][C:2]([Cl:1])=[CH2:3].[Cl:1][C:2]([C:4]([Cl:6])=[CH2:5])=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)C(=C)Cl
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C=CC(=C)Cl
Step Three
Name
Quantity
1600 g
Type
reactant
Smiles
ClC(=C)C(=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (total amount of surfactant: 1.24 wt %)

Outcomes

Product
Name
Type
Smiles
C=CC(=C)Cl.ClC(=C)C(=C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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